Antibacterial Activity Against Vancomycin-Resistant Enterococcus faecalis
2-(4-Chlorophenyl)-1,3-thiazolidin-4-one demonstrates measurable antibacterial activity against clinically relevant vancomycin-resistant Enterococcus faecalis (VRE) strains. In standardized broth microdilution assays conducted over 18 hours, the compound exhibited an IC50 value of 32,000 nM (32 µM) against VRE ATCC 51299 [1]. This activity was comparable to that observed against vancomycin-sensitive strains (ATCC 29212 and 12-5), both also yielding IC50 values of 32 µM [2]. While thiazolidin-4-one analogs with optimized C2 and N3 substitution patterns have demonstrated enhanced potency (MIC values as low as 1 µg/mL in related antifungal studies) [3], the baseline activity of the unsubstituted parent compound establishes an essential SAR reference point for medicinal chemistry optimization.
| Evidence Dimension | Antibacterial potency (IC50) |
|---|---|
| Target Compound Data | 32,000 nM (32 µM) |
| Comparator Or Baseline | Vancomycin-sensitive E. faecalis ATCC 29212: 32,000 nM; Vancomycin-sensitive E. faecalis 12-5: 32,000 nM; Optimized thiazolidin-4-one analogs: MIC 1 µg/mL (class reference) |
| Quantified Difference | Equivalent activity against resistant and sensitive strains; optimized analogs achieve ~30-fold lower MIC values |
| Conditions | Broth microdilution method, 18-hour incubation |
Why This Matters
The compound serves as a validated reference standard for establishing SAR relationships in anti-VRE drug discovery programs.
- [1] BindingDB. BDBM50497013 (CHEMBL3234396). Affinity Data: IC50 = 3.20E+4 nM against vancomycin-resistant Enterococcus faecalis ATCC 51299. View Source
- [2] BindingDB. BDBM50497013 (CHEMBL3234396). Affinity Data: IC50 = 3.20E+4 nM against vancomycin-sensitive Enterococcus faecalis ATCC 29212 and 12-5. View Source
- [3] Carradori S, Secci D, Bolasco A, et al. Synthesis, biological evaluation and quantitative structure-active relationships of 1,3-thiazolidin-4-one derivatives. A promising chemical scaffold endowed with high antifungal potency and low cytotoxicity. Eur J Med Chem. 2017;140:274-292. View Source
